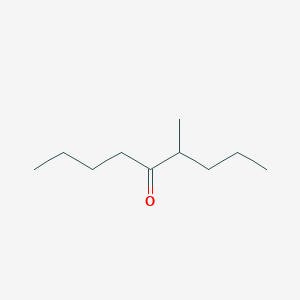

4-Methyl-5-nonanone

Descripción general

Descripción

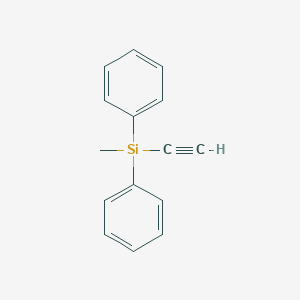

Synthesis Analysis

The synthesis of related furanone compounds is well-documented. For instance, the synthesis of various halogen-substituted furanones starting from 4-(hydroxymethyl)-2(5H)-furanone is described, demonstrating the versatility of furanone derivatives as starting materials for further chemical modifications . Additionally, the selective synthesis of 4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone using arylboronic acids or aryl(trialkyl)stannanes is reported, indicating the potential for creating a wide range of substituted furanones . These methods could potentially be adapted for the synthesis of 4-Methyl-5-nonanone by choosing appropriate starting materials and reaction conditions.

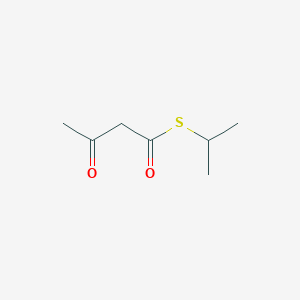

Molecular Structure Analysis

The molecular and crystal structures of various cyclohexanone and furanone derivatives have been determined, providing insights into the conformational preferences and structural characteristics of these compounds . For example, the cyclohexanone ring is often found in an asymmetric chair conformation, and the presence of substituents can influence the overall shape and electronic distribution of the molecule. These findings can be extrapolated to predict the molecular structure of 4-Methyl-5-nonanone, which may also exhibit specific conformational properties based on its substituents.

Chemical Reactions Analysis

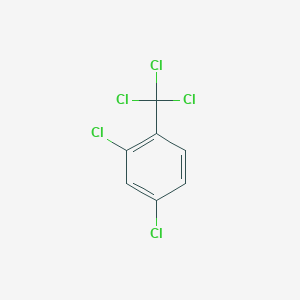

The reactivity of furanone derivatives is highlighted in several studies. The reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide produces a complex mixture of sulfur-containing compounds, indicating that furanones can undergo various chemical transformations under certain conditions . Additionally, the halolactonization and hydroxylation of 4-aryl-2,3-allenoic acids to form 4-halo-5-hydroxyfuran-2(5H)-ones suggest that halogenation and oxygenation are viable pathways for functionalizing furanone rings . These reactions could be relevant to the chemical behavior of 4-Methyl-5-nonanone in the presence of nucleophiles or oxidizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of 5-methyl-3-ethyl-4,5-dihydro-2(3H)-furanone provide information on its spectroscopic properties, which can be used to infer the properties of similar compounds . The mutagenic effects of various halogen-substituted furanones also shed light on the biological activity and potential toxicity of these compounds, which could be relevant for assessing the safety of 4-Methyl-5-nonanone .

Aplicaciones Científicas De Investigación

Pheromone Chirality in Asian Palm Weevils

4-Methyl-5-nonanone plays a significant role in the pheromone communication of Asian palm weevils, as studied in Rhynchophorus ferrugineus and R. vulneratus. Research demonstrated the species-specificity of pheromone communication driven by the enantiospecificity of this compound. Field experiments indicated that certain stereoisomers of 4-methyl-5-nonanone, along with 4-methyl-5-nonanol, were attractive to these weevils, underscoring its importance in ecological and pest management studies (Perez et al., 1996).

Aggregation Pheromone in Rhynchophorus bilineatus

4-Methyl-5-nonanone was identified as a male-produced aggregation pheromone in the Asian palm weevil Rhynchophorus bilineatus. Coupled gas chromatographic-electroantennographic detection (GC-EAD) and GC-mass spectrometric analyses revealed that the (4S,5S)-4-methyl-5-nonanol isomer of this compound is EAD active and produced by the males. This finding has implications for managing populations of these pests in agricultural settings (Oehlschlager et al., 1995).

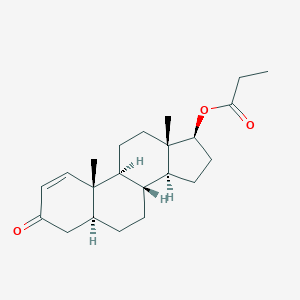

Synthesis of Pheromones for Palm Weevils

Research into the synthesis of 4S-ferrugineone and 4S,5S-ferrugineol, which are pheromones of palm weevils, involved starting from nonane-5-one and employing SAMP-/RAMP-hydrazone methodology. This chemical synthesis approach offers insights into the production of these pheromones for practical applications in pest control and ecological research (Saeidian et al., 2002).

Production from Levulinic Acid

A techno-economic analysis was conducted on the production of 5-nonanone (dibutyl ketone, DBK) from levulinic acid, a biobased platform chemical. The process aimed to generate an industrial solvent and a platform chemical for liquid hydrocarbon fuels. This study is significant for understanding the economic viability and environmental impact of producing 4-methyl-5-nonanone and related compounds from renewable resources (Patel et al., 2010).

Hydrodeoxygenation for Biomass-Derived Molecules

Research on the hydrodeoxygenation (HDO) of 5-nonanone to n-nonane using heterogeneous multifunctional metal-impregnated aluminosilicate catalysts in a continuous reactor system provides insights into the processing of biomass-derived molecules. This study is pivotal for understanding the transition of HDO reactions from batch reactors to continuous flow systems, which is relevant for the scalable production of compounds like 4-methyl-5-nonanone (Yang et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-methylnonan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHJMKONNFWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885637 | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-nonanone | |

CAS RN |

35900-26-6, 152203-43-5 | |

| Record name | 4-Methyl-5-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35900-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152203-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nonanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

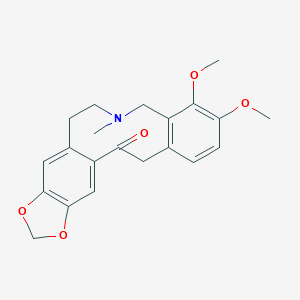

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.